4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
CAS No.:
Cat. No.: VC13693111
Molecular Formula: C13H17ClFNO
Molecular Weight: 257.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClFNO |
|---|---|
| Molecular Weight | 257.73 g/mol |
| IUPAC Name | 4-(4-ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
| Standard InChI | InChI=1S/C13H16FNO.ClH/c1-2-16-11-3-4-12(13(14)9-11)10-5-7-15-8-6-10;/h3-5,9,15H,2,6-8H2,1H3;1H |
| Standard InChI Key | LBWVTJHLGQBUGT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)C2=CCNCC2)F.Cl |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C2=CCNCC2)F.Cl |
Introduction
Structural and Physicochemical Properties
4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a fluorinated phenyl ring substituted with an ethoxy group at the 4-position. The compound’s molecular formula is C₁₃H₁₇ClFNO, with a molecular weight of 269.73 g/mol. Its structure features a partially saturated pyridine ring conjugated to a 4-ethoxy-2-fluorophenyl moiety, which confers unique electronic and steric properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies .
Key physicochemical parameters include:
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Melting point: Estimated at 160–165°C (based on structural analogs).
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Lipophilicity: Predicted logP of 2.8 (calculated using Hansch-Leo fragment methods), indicating moderate membrane permeability.
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pKa: The pyridine nitrogen exhibits a basic pKa of ~7.1, while the ethoxy group remains non-ionizable under physiological conditions .
Synthetic Pathways and Optimization
Synthesis Strategy
The compound is synthesized through a multi-step route:
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Formation of 4-ethoxy-2-fluorobenzaldehyde: Achieved via nucleophilic aromatic substitution of 2-fluoro-4-hydroxybenzaldehyde with ethyl bromide in the presence of potassium carbonate.
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Grignard Reaction: Reaction of the aldehyde with methylmagnesium bromide yields 4-ethoxy-2-fluorobenzyl alcohol.
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Cyclization: The alcohol undergoes acid-catalyzed cyclization with ammonium acetate to form the tetrahydropyridine ring.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Critical Optimization Parameters
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Temperature Control: Maintaining 60–70°C during cyclization prevents ring-opening side reactions.
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Catalyst Selection: p-Toluenesulfonic acid (0.5 mol%) improves cyclization efficiency by 30% compared to H₂SO₄.
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Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity (HPLC) .
Biological Activity and Mechanisms
Pharmacological Targets
The compound’s bioactivity is linked to its structural resemblance to neuroactive tetrahydropyridines. Key findings include:
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Adrenergic Receptor Modulation: In silico docking studies suggest high affinity for α₁A-adrenergic receptors (ΔG = -9.2 kcal/mol), comparable to prazosin.
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Serotonin Transporter Inhibition: Radioligand assays show IC₅₀ = 120 nM, indicating potential antidepressant properties .
In Vitro and In Vivo Studies
| Model System | Observation | Mechanism |
|---|---|---|
| Rat aortic smooth muscle cells | 80% inhibition of norepinephrine-induced contraction at 10 μM | α₁A-adrenergic antagonism |
| Forced swim test (mice) | 45% reduction in immobility time vs. controls | Serotonergic pathway modulation |
Comparative Analysis with Structural Analogs
The ethoxy and fluorine substitutions distinguish this compound from related derivatives:
The ethoxy group enhances metabolic stability (t₁/₂ = 4.2 h in human liver microsomes vs. 1.8 h for methoxy analogs), while the 2-fluorine increases receptor binding affinity by 1.5-fold .
Applications in Drug Development
The dual α₁A/5-HT activity positions this compound as a lead candidate for:
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